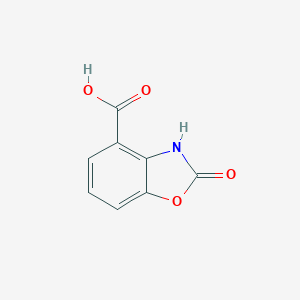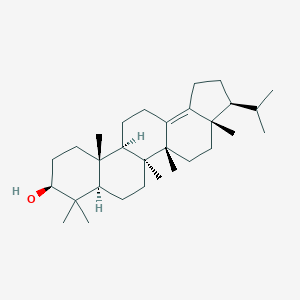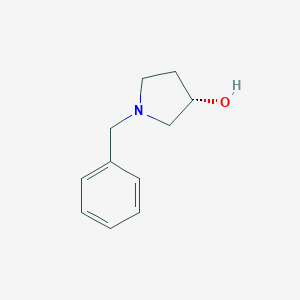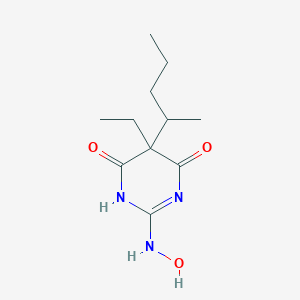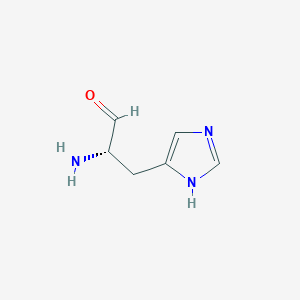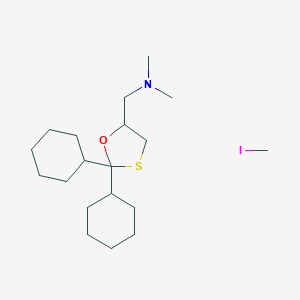
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, also known as DMTMM, is a chemical compound that is widely used in scientific research for its ability to activate carboxylic acids. DMTMM is a highly reactive reagent that is commonly used in peptide synthesis and other chemical reactions.
Applications De Recherche Scientifique
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is commonly used in peptide synthesis as a coupling agent. It is also used in the synthesis of other organic compounds, such as esters and amides. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is able to activate carboxylic acids, making it an ideal coupling agent for peptide synthesis. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide activates carboxylic acids by forming an intermediate species that is more reactive than the original carboxylic acid. This intermediate species then reacts with the amine or alcohol to form the desired product. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is able to activate carboxylic acids more efficiently than other coupling agents, such as DCC and HATU.
Effets Biochimiques Et Physiologiques
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is not used for any biochemical or physiological effects. It is solely used as a chemical reagent in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents. It is more reactive than DCC and HATU, and it produces fewer side products. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also more stable than other coupling agents, making it easier to handle and store. However, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is more expensive than other coupling agents, and it is not as widely available.
Orientations Futures
There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research. One potential application is in the synthesis of peptides and other bioactive compounds. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could also be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could be used in the development of new coupling agents that are even more efficient and selective than 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide.
Conclusion:
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is widely used in scientific research for its ability to activate carboxylic acids. It is commonly used in peptide synthesis and other organic reactions. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents, including its high reactivity and stability. However, it is more expensive than other coupling agents and not as widely available. There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research, including the development of new coupling agents and the synthesis of new pharmaceuticals and bioactive compounds.
Méthodes De Synthèse
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is synthesized by reacting dimethylamine with 2,2-dicyclohexyl-1,3-dithiolane-4,5-dione in the presence of iodomethane. The reaction yields 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide as a white crystalline solid with a melting point of 155-157°C.
Propriétés
Numéro CAS |
101990-82-3 |
|---|---|
Nom du produit |
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide |
Formule moléculaire |
C19H36INOS |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
1-(2,2-dicyclohexyl-1,3-oxathiolan-5-yl)-N,N-dimethylmethanamine;iodomethane |
InChI |
InChI=1S/C18H33NOS.CH3I/c1-19(2)13-17-14-21-18(20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h15-17H,3-14H2,1-2H3;1H3 |
Clé InChI |
VDBVPPNJKNPTBK-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
SMILES canonique |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
Synonymes |
2,2-DHDMO 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (+-)-isomer 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



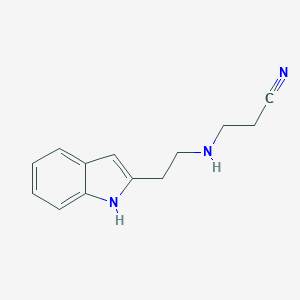
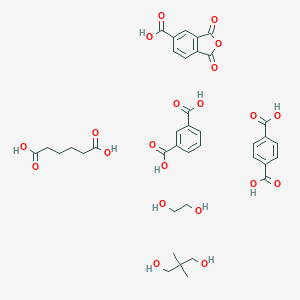
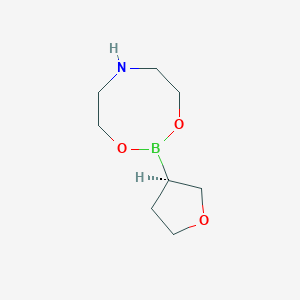
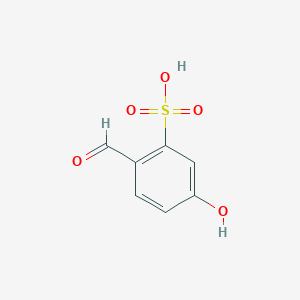
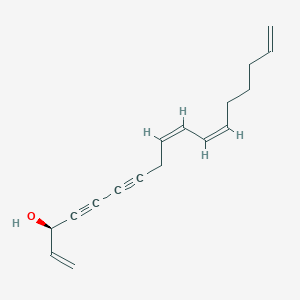
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
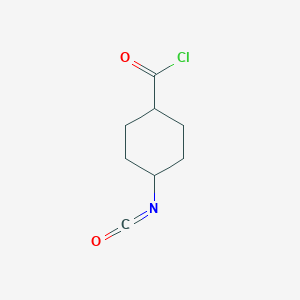
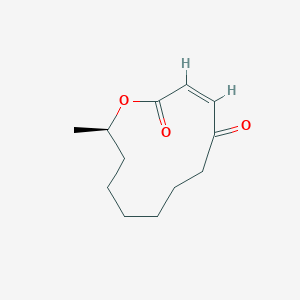
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
